7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-phenyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-[(3,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Uniqueness
Properties
Molecular Formula |
C22H14Cl2O3 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14Cl2O3/c23-19-9-6-14(10-20(19)24)13-26-16-7-8-17-18(15-4-2-1-3-5-15)12-22(25)27-21(17)11-16/h1-12H,13H2 |
InChI Key |
GHAKAVFMBDHNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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